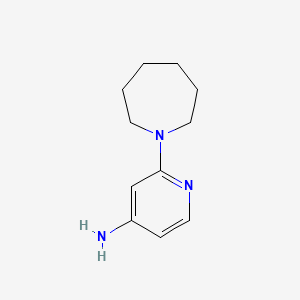

2-(Azepan-1-yl)pyridin-4-amine

描述

Structure

3D Structure

属性

IUPAC Name |

2-(azepan-1-yl)pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c12-10-5-6-13-11(9-10)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKYZYPVSFXQOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies and Methodological Considerations for 2 Azepan 1 Yl Pyridin 4 Amine

Regioselective Synthesis of 4-Aminopyridine (B3432731) Derivatives

The formation of the 4-aminopyridine scaffold is a critical aspect of the total synthesis. Several modern synthetic methods can be employed to achieve the desired substitution pattern with high regioselectivity.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-nitrogen bonds, providing a direct route to aminopyridine derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a highly versatile method for the N-arylation of amines. researchgate.netacs.org In the context of 2-(Azepan-1-yl)pyridin-4-amine synthesis, this could involve the coupling of a suitably protected 4-aminopyridine derivative with a halopyridine. A key advantage of this method is its broad substrate scope and functional group tolerance. researchgate.net For instance, the synthesis of 4-aryl-2-aminopyridine derivatives has been successfully achieved using a two-step approach involving a Suzuki reaction followed by a Buchwald-Hartwig amination. tandfonline.com Recent advancements have even demonstrated the utility of microwave irradiation to accelerate these reactions, significantly reducing reaction times for double aminations. nih.gov

Ullmann-Type Amination: A classical copper-catalyzed N-arylation reaction, the Ullmann condensation, offers an alternative to palladium-based methods. wikipedia.org While traditional Ullmann reactions often require harsh conditions, modern protocols have been developed that proceed under milder conditions. organic-chemistry.org This reaction can be particularly useful for the amination of halopyridines. researchgate.net For example, a ligand-free, one-pot domino methodology has been developed for the synthesis of aminopyridyl carboxylates via an Ullmann-type coupling of halopyridyl carboxylates with sodium azide (B81097), followed by reduction. researchgate.net

| Reaction | Catalyst | Typical Substrates | Key Features |

| Buchwald-Hartwig Amination | Palladium complexes with electron-rich phosphine ligands | Aryl halides/triflates and amines | High functional group tolerance, broad substrate scope. researchgate.net |

| Ullmann-Type Amination | Copper catalysts | Aryl halides and amines | Often requires higher temperatures than Buchwald-Hartwig, but can be advantageous for specific substrates. wikipedia.org |

Base-Promoted Cascade Reactions and Cyclization Protocols for Pyridine (B92270) Ring Formation

Cascade reactions, where multiple bond-forming events occur in a single pot, provide an efficient and atom-economical approach to constructing the pyridine ring. nih.gov

These methods often start with acyclic precursors and, through a series of base-promoted condensations and cyclizations, assemble the heterocyclic core. For example, a cascade nucleophilic addition reaction of 1,2,3-triazines with activated ketones or acetonitriles has been developed to access a range of pyridine-containing products. Similarly, base-mediated cascade reactions of α,β-unsaturated ketones and 1,1-enediamines can provide 2-amino-4,6-diarylpyridine derivatives. organic-chemistry.org Another novel approach involves the ring-opening of 4-amino-2-iminopyridines in the presence of a base to form an intermediate that then undergoes a 6π-azaelectrocyclization to yield multi-substituted 4-aminopyridines. rsc.org

Reduction-Based Approaches from Nitro-Pyridine Precursors

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis and provides a reliable route to 4-aminopyridines.

This strategy typically involves the synthesis of a 4-nitropyridine derivative, which is then reduced in the final step. A common precursor is 4-nitropyridine-N-oxide, which can be reduced to 4-aminopyridine using various reducing agents, such as iron in the presence of mineral acids like hydrochloric or sulfuric acid. semanticscholar.orgresearchgate.net This method has been shown to produce 4-aminopyridine in high yields (85-90%). semanticscholar.org The synthesis of 4-amino-3-nitropyridine, for instance, can be achieved by the nitration of pyridin-4-amine using fuming nitric acid in concentrated sulfuric acid. chemicalbook.com Electrochemical reduction methods have also been explored for the conversion of 3-nitropyridines to 3-aminopyridines in acidic solutions. google.com

Carbon-Nitrogen Bond Formation via Halopyridine and Amine/Amide Reagents

The direct reaction of a halopyridine with an amine, such as azepane, represents a straightforward approach to C-N bond formation. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

The reactivity of the halopyridine is dependent on the nature of the halogen (I > Br > Cl > F) and the position of the halogen on the pyridine ring. Nucleophilic aromatic substitution on pyridines preferentially occurs at the 2- and 4-positions. stackexchange.com This is because the anionic intermediate formed during the attack of the nucleophile is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. stackexchange.com The reaction of 3-halo-4-aminopyridines with acyl chlorides can lead to a rearrangement via an intramolecular nucleophilic aromatic substitution, resulting in a formal two-carbon insertion. nih.gov Microwave heating has been shown to significantly accelerate the nucleophilic aromatic substitution reactions of halopyridines with various nucleophiles. sci-hub.se

Stereocontrolled Synthesis of Azepane Ring Systems

The construction of the seven-membered azepane ring with control over its stereochemistry is a significant challenge in the synthesis of this compound.

Ring Expansion Methodologies

Ring expansion reactions provide a powerful strategy for the synthesis of medium-sized rings like azepane from more readily available smaller ring precursors.

Beckmann Rearrangement of Cyclohexanone Oximes: The Beckmann rearrangement is a classic and industrially significant reaction that converts an oxime into an amide. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org When applied to cyclohexanone oxime, it yields ε-caprolactam, a precursor to Nylon 6. wikipedia.orgacs.org This rearrangement can be catalyzed by various acids, including sulfuric acid, and involves the migration of the group anti-periplanar to the leaving group on the nitrogen. wikipedia.org The resulting lactam can then be reduced to the corresponding azepane. The reaction has been successfully applied to a variety of ketoximes to produce N-substituted amides and lactams. derpharmachemica.com

| Starting Material | Reaction | Product | Key Features |

| Cyclohexanone Oxime | Beckmann Rearrangement | ε-Caprolactam | Acid-catalyzed rearrangement, stereospecific migration. wikipedia.org |

Convergent and Divergent Synthetic Routes to Azepane Scaffolds

The synthesis of the azepane ring, a seven-membered nitrogen-containing heterocycle, is a crucial step in the preparation of this compound. Both convergent and divergent synthetic strategies are employed to construct this key scaffold.

A convergent synthesis involves the preparation of separate molecular fragments that are later joined to form the final product. In the context of azepane synthesis, this could involve the separate synthesis of a functionalized azepane ring and a pyridine derivative, which are then coupled. This approach can be highly efficient for creating a specific target molecule.

In contrast, a divergent synthesis begins with a common chemical precursor that is systematically modified to create a library of related compounds. This strategy is particularly useful for exploring the chemical space around a particular scaffold and is beneficial in drug discovery for studying structure-activity relationships. For azepane scaffolds, a divergent approach might start with a simple azepane ring that undergoes various chemical transformations to introduce different functional groups.

Several methodologies for the synthesis of azepane scaffolds have been developed, including ring-closing metathesis, ring-expansion of smaller rings like piperidines, and intramolecular reductive amination. daneshyari.comrsc.org A recent strategy involves the photochemical dearomative ring expansion of nitroarenes, which transforms a six-membered benzenoid ring into a seven-membered azepane ring system using blue light. nih.gov

Targeted Synthesis of this compound

The targeted synthesis of this compound typically involves the coupling of an azepane ring with a suitably functionalized pyridine.

A common and effective method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway often utilizes a pyridine ring activated with a leaving group at the 2-position and an electron-withdrawing group, such as a nitro group, at the 4-position. Azepane acts as the nucleophile, displacing the leaving group. The nitro group is subsequently reduced to the desired 4-amino group.

Alternative strategies include multicomponent reactions (MCRs), which can rapidly generate molecular complexity in a one-pot process. nih.gov These reactions are often favored for their efficiency and atom economy.

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product. researchgate.net Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst, and base.

For the synthesis of substituted pyridines, various catalytic systems and reaction media have been explored to improve efficiency. researchgate.net For instance, the use of microwave irradiation can significantly shorten reaction times and improve yields in some cases. nih.gov Solvent selection is also crucial, with studies showing that water can be an effective and environmentally friendly medium for certain pyridine syntheses. researchgate.net The choice of base and reaction temperature also plays a significant role in reaction outcomes. nih.gov

Table 1: Optimization of Reaction Conditions for Synthesis of Functionalized Pyridines

| Parameter | Condition | Effect on Yield | Reference |

|---|---|---|---|

| Solvent | H₂O | Effective and environmentally benign for certain cyclization reactions. | researchgate.net |

| Temperature | 70 °C | Optimal for certain catalyzed reactions. | researchgate.net |

| Catalyst | 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride (5 mol%) | Sufficient for specific multicomponent reactions. | researchgate.net |

| Reaction Time | 2-7 min (Microwave) | Shorter reaction times compared to conventional heating. | researchgate.net |

Analytical and Spectroscopic Characterization Techniques for Structural Confirmation

The structural confirmation and purity assessment of this compound are achieved through a combination of chromatographic and spectroscopic methods.

Chromatographic techniques are essential for separating the target compound from unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) is a widely used technique for purity determination. Chiral HPLC can be employed to separate enantiomers if the compound is chiral. mdpi.com The choice of mobile phase, stationary phase, and additives like diethylamine can significantly impact the separation of amines. mdpi.com

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. Both 1H and 13C NMR are used to provide detailed information about the molecular structure of this compound.

1H NMR: Provides information on the chemical environment and connectivity of protons. The spectrum would show characteristic signals for the aromatic protons of the pyridine ring and the aliphatic protons of the azepane ring.

13C NMR: Reveals the carbon framework of the molecule. Distinct signals are expected for the carbon atoms of the pyridine and azepane rings. The chemical shifts are indicative of the electronic environment of each carbon atom. scirp.org

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis. In electron ionization (EI) mass spectrometry, the molecule is expected to undergo characteristic fragmentation patterns influenced by the pyridine ring, the amino group, and the azepane substituent.

The molecular ion peak (M+) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key fragmentation pathway for N-alkyl aminopyridines involves alpha-cleavage, which is the cleavage of the bond adjacent to the nitrogen atom in the azepane ring. This process is driven by the stabilization of the resulting cation through resonance with the nitrogen lone pair. youtube.com

Another common fragmentation pattern in pyridine derivatives is the loss of HCN (hydrogen cyanide) from the pyridine ring. chemguide.co.uk For this compound, fragmentation of the azepane ring is also expected. This can occur through various ring-opening and cleavage mechanisms, leading to a series of fragment ions. The relative abundance of these fragment ions provides valuable information about the connectivity of the atoms within the molecule.

For comparison, the mass spectrum of the parent compound, 4-aminopyridine, shows a prominent molecular ion peak. nist.gov The fragmentation of related N-alkylpyridine N-oxides has also been studied, revealing characteristic losses of alkyl groups and rearrangements, which can provide insights into the fragmentation behavior of more complex substituted pyridines. researchgate.net

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Description |

| [M]+ | 191.28 | Molecular Ion |

| [M-H]+ | 190.27 | Loss of a hydrogen radical |

| [M-CH3]+ | 176.25 | Loss of a methyl radical from the azepane ring |

| [M-C2H5]+ | 162.23 | Loss of an ethyl radical from the azepane ring |

| [M-C6H12N]+ | 95.06 | Cleavage of the azepane ring |

Note: The m/z values are predicted based on the molecular formula C11H17N3 and common fragmentation patterns of related compounds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The FTIR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the N-H, C-N, C=C, and C-H bonds within the molecule. The analysis is typically performed on a solid sample mixed with potassium bromide (KBr) to form a pellet. rockymountainlabs.comyoutube.com

The N-H stretching vibrations of the primary amino group at the 4-position of the pyridine ring are expected to appear in the region of 3500-3300 cm-1. researchgate.net For 4-aminopyridine, asymmetric and symmetric N-H stretching vibrations are observed. researchgate.net The presence of the azepane ring, a secondary amine, will also contribute to the N-H stretching region if it is protonated, although in the neutral form, this is absent.

The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1650-1400 cm-1 region. The C-N stretching vibrations for both the amino group and the azepane substituent will be observed in the fingerprint region, typically between 1350 and 1000 cm-1. The aliphatic C-H stretching vibrations of the azepane ring will be present in the 3000-2850 cm-1 range.

Table 2: Expected Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm-1) | Functional Group |

| N-H Stretching (asymmetric) | ~3436 | 4-Amino group |

| N-H Stretching (symmetric) | ~3300 | 4-Amino group |

| C-H Stretching (aliphatic) | 2950-2850 | Azepane ring |

| C=C and C=N Stretching | 1650-1550 | Pyridine ring |

| N-H Bending | ~1648 | 4-Amino group |

| C-N Stretching | 1350-1250 | Aryl-amine and Alkyl-amine |

Note: These are expected ranges based on data from analogous compounds such as 2-aminopyridine and 4-aminopyridine. researchgate.netresearchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid, including the absolute stereochemistry and conformational details of this compound. This technique provides precise information on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's shape and its interactions in a biological context.

The crystal structure of complexes containing 2-aminopyridine has also been determined, showing how the aminopyridine moiety coordinates to metal centers. imanagerpublications.comrsc.org These studies provide information on the preferred coordination geometries and the electronic effects of substituents on the pyridine ring.

For this compound, a single crystal X-ray diffraction study would reveal the conformation of the seven-membered azepane ring, which can adopt several low-energy conformations (e.g., chair, boat, twist-chair). The analysis would also determine the relative orientation of the azepane ring with respect to the pyridine ring.

Table 3: Illustrative Crystallographic Parameters for a Related Aminopyridine Derivative (4-aminopyridinium thiocyanate–4-aminopyridine (1/1)) nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.1234 (4) |

| b (Å) | 11.4567 (4) |

| c (Å) | 10.5678 (4) |

| β (°) | 110.123 (2) |

| Volume (ų) | 1148.98 (8) |

| Z | 4 |

Note: This data is for a related compound and serves as an example of the type of information obtained from an X-ray crystallographic study.

Comprehensive Biological Activity Profiling and Mechanistic Elucidation of 2 Azepan 1 Yl Pyridin 4 Amine

Assessment of Antimicrobial Properties

In Vitro Evaluation Against Bacterial Pathogens

No publicly available studies have reported the in vitro evaluation of 2-(Azepan-1-yl)pyridin-4-amine against bacterial pathogens. Data regarding its spectrum of activity, minimum inhibitory concentrations (MIC), or minimum bactericidal concentrations (MBC) against representative Gram-positive or Gram-negative bacteria are not available.

Antifungal Activity Assays

There are no documented studies on the antifungal properties of this compound. Research detailing its efficacy against fungal strains, such as those from the Candida or Aspergillus genera, has not been identified.

Antiviral Efficacy Studies (e.g., Influenza A Virus Inhibition)

Specific studies investigating the antiviral efficacy of this compound, including any potential inhibitory effects against the Influenza A virus or other viruses, have not been found in the existing scientific literature.

Investigation of Anticancer Potential and Antiproliferative Effects

Cytotoxicity Screening in Diverse Cancer Cell Lines

A search of scientific databases yielded no results for cytotoxicity screening of this compound across any cancer cell lines. Consequently, data such as IC₅₀ values, which measure the concentration of a substance needed to inhibit the growth of 50% of cells, are unavailable for this compound.

Apoptosis Induction and Cell Cycle Modulation Studies

There is no available research on the mechanistic aspects of this compound's potential anticancer effects. Studies examining its ability to induce programmed cell death (apoptosis) or to cause cell cycle arrest in specific phases have not been published.

Following a comprehensive search of scientific literature and databases, no specific information was found regarding the biological activity, target-specific enzyme assays, or binding modes for the chemical compound This compound .

The current body of public scientific research does not appear to contain studies detailing the comprehensive biological activity profiling or mechanistic elucidation of this particular molecule. Therefore, data pertaining to its effects on specific enzymes, such as Protein Kinase B (Akt), and the elucidation of its binding modes and key pharmacophoric features are not available.

Further research and publication in peer-reviewed scientific journals would be required to characterize the biological properties of this compound.

Advanced Computational Chemistry and Molecular Modeling for 2 Azepan 1 Yl Pyridin 4 Amine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are foundational to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or its approximations) to determine the electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) Simulations

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. For 2-(Azepan-1-yl)pyridin-4-amine, DFT simulations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), would be used to optimize the molecular geometry and compute various electronic properties. d-nb.info

These simulations provide a detailed picture of the electron distribution, crucial for understanding how the molecule interacts with other species. dergipark.org.tr

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of a molecule's chemical reactivity and electronic transitions.

HOMO: Represents the ability to donate electrons. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, particularly the amino group and nitrogen atoms, which are the most likely sites for electrophilic attack.

LUMO: Represents the ability to accept electrons. The LUMO is typically distributed over the pyridine (B92270) ring, indicating its susceptibility to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. nih.gov

FMO Parameters (Illustrative)

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic interactions within a molecule. researchgate.net It examines charge transfer (hyperconjugation) between filled donor orbitals and empty acceptor orbitals, quantifying the stability derived from these interactions. For this compound, NBO analysis would reveal:

Hybridization: The specific hybridization of atomic orbitals for each atom.

Donor-Acceptor Interactions: The stabilization energies (E(2)) associated with intramolecular charge transfer, such as from the lone pair of the amino nitrogen to the antibonding orbitals of the pyridine ring. These interactions are crucial for understanding the molecule's electronic delocalization and stability. researchgate.net

Key NBO Interactions (Hypothetical)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N (amino) | π* (C-C pyridine) | High |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

While QM methods are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. tubitak.gov.trguidechem.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and interactions with the environment (e.g., a solvent or a biological receptor).

For this compound, the flexible seven-membered azepane ring can adopt multiple conformations (e.g., chair, boat, twist-chair). MD simulations can:

Explore Conformational Space: Identify the most stable and populated conformations of the molecule in a given environment.

Molecular Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for identifying potential biological targets and predicting how a ligand might interact with a protein's active site.

For this compound, docking studies would involve:

Target Selection: Identifying potential protein targets based on the molecule's structural similarity to known active compounds (e.g., kinases, GPCRs).

Binding Pose Prediction: Placing the ligand into the active site of the target protein in various conformations and orientations.

Scoring: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the best score is considered the most likely binding mode.

Ligand-Protein Interaction Profiling

Once a promising binding pose is identified through docking, a detailed analysis of the specific non-covalent interactions between the ligand and the protein is performed. This profiling is essential for understanding the structural basis of binding affinity and selectivity.

Common Interaction Types in Ligand-Protein Complexes

| Interaction Type | Description | Potential Groups in this compound |

|---|---|---|

| Hydrogen Bonds | Formed between a hydrogen bond donor (e.g., -NH2) and an acceptor (e.g., carbonyl oxygen on the protein). | The 4-amino group and the pyridine nitrogen are key hydrogen bonding sites. |

| Hydrophobic Interactions | Occur between nonpolar groups (e.g., alkyl chains, aromatic rings). | The azepane ring and the carbon backbone of the pyridine ring. |

| π-Stacking | An interaction between aromatic rings. | The pyridine ring can interact with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp) in the protein. |

| π-Cation Interactions | An electrostatic interaction between a cation and the face of an aromatic ring. | The pyridine ring could interact with positively charged residues like Lysine (Lys) or Arginine (Arg). |

Specialized software can generate 2D and 3D diagrams that visualize these crucial interactions, guiding further chemical modifications to improve binding potency and specificity.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenylalanine |

| Tyrosine |

| Tryptophan |

| Lysine |

Binding Affinity Estimation (e.g., GLIDE scores)

A primary goal in drug discovery is to identify molecules that bind with high affinity and selectivity to a specific biological target, such as a protein or enzyme. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The strength of this interaction is quantified by a scoring function, which estimates the binding affinity.

GLIDE (Grid-based Ligand Docking with Energetics) is a widely used software for predicting the binding mode and affinity of a ligand to a protein receptor. schrodinger.com The software calculates a "GlideScore" (gscore), which is an empirical scoring function that approximates the ligand's binding free energy. researchgate.netstanford.edu This score is calculated based on various factors, including electrostatic interactions, van der Waals forces, and penalties for unfavorable contacts. stanford.edu

A lower (more negative) GlideScore generally indicates a stronger binding affinity. stackexchange.com For instance, scores of -10 or lower are often considered indicative of good binding, though the ideal range can vary depending on the target protein. schrodinger.com In the absence of specific studies on this compound, a hypothetical docking study against a relevant kinase or receptor would involve preparing the protein structure, defining the binding site, and then docking the compound to predict its binding pose and associated GlideScore. This score would then be used to rank it against other potential inhibitors and to guide structural modifications aimed at improving binding affinity.

Table 1: Illustrative GLIDE Docking Scores for a Hypothetical Target

This table provides a hypothetical representation of how docking scores might be presented. These are not actual research findings for this compound.

| Compound | Target Protein | GlideScore (kcal/mol) | Docking Mode |

| This compound | Kinase X | -8.5 | SP |

| Reference Inhibitor | Kinase X | -10.2 | SP |

| Designed Analog 1 | Kinase X | -9.1 | SP |

| Designed Analog 2 | Kinase X | -7.8 | SP |

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics combines chemistry, computer science, and information science to analyze and manage chemical data, accelerating the drug discovery process. excelra.comazolifesciences.com One of its most powerful applications is the development of Quantitative Structure-Activity Relationship (QSAR) models. longdom.org

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov A QSAR model is built by calculating various molecular descriptors (e.g., electronic, steric, hydrophobic properties) for a set of molecules with known activities. Statistical methods are then used to create an equation that correlates these descriptors with the activity. nih.gov

For a class of compounds including this compound, a QSAR study would involve:

Data Set Collection: Assembling a series of related aminopyridine analogs with experimentally measured biological activity against a specific target.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound in the series.

Model Building: Using statistical techniques like multiple linear regression (MLR) or partial least squares (PLS) to develop a predictive model.

Model Validation: Rigorously testing the model's predictive power using internal and external validation sets.

Once a robust QSAR model is established, it can be used to predict the biological activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds. nih.gov This approach saves significant time and resources by prioritizing the synthesis of molecules with the highest predicted activity. ncsu.edu

Medicinal Chemistry Development and Future Research Trajectories for 2 Azepan 1 Yl Pyridin 4 Amine

Lead Optimization Strategies via Analog Design and Synthesis

Lead optimization is a critical phase in drug discovery aimed at enhancing the potency, selectivity, and pharmacokinetic properties of a lead compound. For 2-(azepan-1-yl)pyridin-4-amine, this process would involve the systematic synthesis and evaluation of analogs.

The structure of this compound offers multiple points for chemical modification on both the pyridine (B92270) and azepane rings. The goal of such modifications is to probe the structure-activity relationship (SAR) and improve drug-like properties.

Pyridine Ring Modification: The pyridine ring is a common scaffold in medicinal chemistry, and its substitution can significantly influence biological activity and properties. nih.govadvancedsciencenews.com Modifications would typically focus on the unoccupied 3-, 5-, and 6-positions. Introducing small electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., halogens, cyano) can alter the electronic properties of the ring, potentially affecting target binding and metabolism. nih.gov For example, strategic placement of a fluorine atom can enhance metabolic stability and binding affinity.

Azepane Ring Modification: The seven-membered azepane ring provides a flexible, three-dimensional scaffold that can be modified to optimize interactions with a biological target. nih.govnih.gov Substituents could be introduced at various positions on the azepane ring to explore the impact on conformational preference, lipophilicity, and potency. nih.gov For instance, adding a methyl or hydroxyl group could improve solubility or create new hydrogen bonding interactions. The synthesis of such functionalized azepanes is a key area of chemical research. nih.gov

| Modification Site | Example Substituent | Potential Impact on Properties |

|---|---|---|

| Pyridine C-3 or C-5 | -F, -Cl, -CH₃ | Modulate electronics, improve metabolic stability, alter binding affinity. |

| Pyridine C-6 | -OCH₃ | Influence ring basicity, potentially improve selectivity. |

| Azepane Ring | -CH₃, -OH | Alter lipophilicity, solubility, and conformational dynamics. |

| Azepane Ring | Gem-difluoro group | Block potential sites of metabolism, modulate pKa. |

Bioisosterism involves replacing a functional group or moiety with another that retains similar biological activity but offers improved physicochemical or pharmacokinetic properties. estranky.skcambridgemedchemconsulting.com This is a rational approach to drug design that can address liabilities in a lead compound. mdpi.com

Pyridine Ring Bioisosteres: The pyridine ring can be replaced with other aromatic heterocycles to explore different hydrogen bonding patterns and electronic distributions. semanticscholar.org Common bioisosteres include pyrimidine, pyrazine, and thiazole. mdpi.commdpi.com Replacing the pyridine with a phenyl ring would remove the basic nitrogen, which could be used to probe the importance of this feature for target engagement or to reduce potential off-target effects.

Azepane Ring Bioisosteres: The saturated azepane ring could be replaced with other cyclic amines to alter the compound's size, conformation, and basicity. Smaller rings like piperidine (B6355638) and pyrrolidine (B122466) are common in medicinal chemistry libraries. nih.gov Replacing the azepane with a bicyclic system, such as a 3-azabicyclo[3.1.1]heptane, could introduce greater rigidity, which may lead to improved potency and selectivity by locking the molecule into a more favorable binding conformation. chemrxiv.org Such replacements can also dramatically improve properties like solubility and metabolic stability. chemrxiv.org

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Pyridine | Pyrimidine | Introduce additional hydrogen bond acceptor, alter electronics. |

| Pyridine | Phenyl | Remove basicity, increase lipophilicity. |

| Pyridine | Thiazole | Explore different heteroaromatic scaffold, potential for new interactions. mdpi.com |

| Azepane | Piperidine | Reduce ring size and flexibility, common in approved drugs. nih.gov |

| Azepane | Morpholine | Introduce an ether oxygen to potentially improve solubility and polarity. |

| Azepane | Bicyclo[1.1.1]pentane derivative | Increase sp³ character and three-dimensionality, improving drug-like properties. tcichemicals.com |

Prodrug Design and Delivery System Considerations

Prodrugs are inactive derivatives of a drug molecule that are converted into the active form in the body. mdpi.com This strategy is often used to overcome poor solubility, low permeability, or rapid metabolism. ijpcbs.comewadirect.com For this compound, the primary amino group at the C-4 position of the pyridine ring is an ideal handle for prodrug design.

One common approach is to form an amide or carbamate (B1207046) by reacting the amine with a carboxylic acid or a related derivative. nih.gov This masks the polar amino group, potentially increasing the compound's lipophilicity and ability to cross cell membranes. ijpcbs.com Once absorbed, these amide or carbamate linkages can be cleaved by ubiquitous esterase or amidase enzymes in the blood or tissues to release the active parent compound. mdpi.com Another strategy could involve creating a phosphate (B84403) prodrug, which can significantly enhance aqueous solubility for potential intravenous administration. ewadirect.com The phosphate group is readily cleaved by alkaline phosphatase enzymes in the body.

Development of this compound as a Chemical Probe or Pharmacological Tool

A chemical probe is a small molecule used to study a specific biological target or pathway. To be useful, a probe must be potent, selective, and well-characterized. If this compound or an optimized analog demonstrates high potency and selectivity for a particular biological target (e.g., a kinase or receptor), it could be developed into a chemical probe.

This development would involve synthesizing derivatives that can be used for specific experimental applications. For example, a version of the molecule could be synthesized with a "tag," such as biotin (B1667282) or a fluorescent dye. A biotinylated probe could be used in pull-down experiments to identify the protein targets of the compound from a complex cell lysate. A fluorescently tagged probe could be used in cellular imaging studies to visualize the subcellular localization of its target. A "clickable" alkyne or azide (B81097) handle could also be incorporated to allow for versatile labeling via click chemistry.

Translational Research Prospects and Preclinical Development Initiatives (e.g., xenograft mouse models)

Should lead optimization efforts identify an analog of this compound with potent anti-cancer activity and favorable drug-like properties, the next step would be to evaluate its efficacy in preclinical models of cancer. A standard and critical model is the human tumor xenograft mouse model. nih.gov

Unaddressed Research Questions and Future Directions in Azepane-Pyridine Chemistry

While the azepane-pyridine scaffold holds therapeutic potential, several research questions remain that could guide future drug discovery efforts in this area. nih.govtandfonline.com

Novel Synthetic Methodologies: The development of more efficient and versatile synthetic routes to create a wider diversity of substituted azepane-pyridines is crucial. nih.govresearchgate.net New methods could enable access to previously unexplored chemical space and facilitate more rapid lead optimization. nih.gov

Conformational Analysis: A deeper understanding of the conformational preferences of the seven-membered azepane ring and how these conformations influence binding to various biological targets is needed. Computational modeling combined with biophysical techniques could provide valuable insights.

Expanded Therapeutic Applications: The full therapeutic potential of the azepane-pyridine scaffold is likely underexplored. Screening this class of compounds against a broad range of biological targets could uncover new and unexpected therapeutic applications beyond the initial focus of a drug discovery program.

Structure-Property Relationships: A systematic investigation into how modifications to the azepane-pyridine core affect fundamental drug properties like solubility, permeability, and metabolic stability would be highly valuable for guiding the design of future drug candidates based on this scaffold.

常见问题

Q. What are the common synthetic routes for 2-(Azepan-1-yl)pyridin-4-amine, and what key parameters influence reaction yield?

Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, azepane may react with a halogenated pyridin-4-amine derivative under basic conditions (e.g., NaOH in dichloromethane) . Key parameters include:

- Catalyst selection : Transition metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity.

- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .

A representative protocol from analogous compounds achieved 59% yield using optimized Buchwald-Hartwig conditions .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

Answer:

- HPLC : Ensures >99% purity by separating impurities (e.g., unreacted azepane or pyridine intermediates) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ion).

- NMR : - and -NMR verify regiochemistry and azepane ring conformation .

- X-ray crystallography : Resolves structural ambiguities in crystalline derivatives .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks.

- Waste disposal : Segregate organic waste and coordinate with certified biohazard disposal services .

- Emergency measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses .

Q. How is the compound typically characterized for solubility and stability in biological assays?

Answer:

- Solubility screening : Test in DMSO, PBS, and cell culture media at 1–10 mM.

- Stability studies : Use LC-MS to monitor degradation under physiological pH (7.4) and temperature (37°C) over 24–72 hours .

- LogP determination : Reverse-phase HPLC or shake-flask methods quantify hydrophobicity, critical for membrane permeability .

Q. What are the primary applications of this compound in medicinal chemistry?

Answer:

- Scaffold for kinase inhibitors : The pyridine-azepane motif mimics ATP-binding pockets in kinases .

- GPCR modulation : Azepane’s conformational flexibility aids in designing dopamine or serotonin receptor ligands .

- Fluorinated analogs : Derivatives with fluorine substituents (e.g., 3,5-difluoro) enhance metabolic stability .

Advanced Research Questions

Q. How can computational modeling resolve structural ambiguities in this compound derivatives?

Answer:

- Molecular Dynamics (MD) simulations : Predict intercalation behavior in layered materials (e.g., zirconium sulfophenylphosphonate) .

- Density Functional Theory (DFT) : Optimize ground-state geometries and predict spectroscopic properties (e.g., IR, NMR shifts) .

- Docking studies : Map binding interactions with biological targets (e.g., enzymes) to guide SAR .

Q. What strategies address contradictory bioactivity data across studies for azepane-pyridine hybrids?

Answer:

- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) to identify variables influencing IC values .

- Proteomic profiling : Use phospho-antibody arrays to validate target engagement and off-target effects.

- Crystallographic validation : Resolve ligand-receptor co-crystal structures to confirm binding modes .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound class?

Answer:

- Analog libraries : Synthesize derivatives with varied substituents (e.g., methyl, nitro, fluoro) at pyridine C-3/C-5 positions .

- Pharmacophore mapping : Identify critical hydrogen bond acceptors (pyridine N) and hydrophobic regions (azepane ring) .

- In vivo pharmacokinetics : Correlate azepane ring size (6- vs. 7-membered) with bioavailability in rodent models .

Q. What advanced purification techniques are recommended for isolating enantiomers or tautomers?

Answer:

- Chiral HPLC : Use cellulose- or amylose-based columns with hexane/isopropanol gradients.

- Crystallization-induced resolution : Co-crystallize with chiral counterions (e.g., tartaric acid).

- Dynamic NMR : Detect tautomerization equilibria (e.g., pyridine-amine vs. imine forms) at low temperatures .

Q. How do solvent and temperature effects influence the compound’s reactivity in cross-coupling reactions?

Answer:

- Solvent effects : Dioxane increases oxidative addition rates in Pd-catalyzed couplings, while THF stabilizes intermediates .

- Microwave-assisted synthesis : Reduces reaction time from 24h to 1h at 120°C, minimizing decomposition .

- Low-temperature regimes (<0°C): Suppress azepane ring-opening side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。